molecular formula C33H41N5O5S B560840 Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide CAS No. 100930-06-1

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide

Cat. No.: B560840
CAS No.: 100930-06-1
M. Wt: 619.781
InChI Key: VMGQTSCJNUWNOJ-FYYOVZQQSA-N
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Description

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids phenylalanine, proline, alanine, and methionine, linked to a 4-methoxy-beta-naphthylamide group. This compound is often utilized in studies involving proteolytic enzymes, particularly cathepsin B, due to its specific structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:

    Hydrolysis: Catalyzed by proteolytic enzymes such as cathepsin B, leading to the cleavage of peptide bonds.

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

    Substitution: The 4-methoxy group on the beta-naphthylamide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using cathepsin B in a buffered solution at physiological pH.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles and catalysts.

Major Products Formed

Scientific Research Applications

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is widely used in scientific research due to its specificity and versatility. Some applications include:

Mechanism of Action

The mechanism of action of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide involves its interaction with proteolytic enzymes. The compound serves as a substrate for enzymes like cathepsin B, which cleave the peptide bonds, releasing the 4-methoxy-beta-naphthylamine moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets include the active sites of proteolytic enzymes, where the peptide substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can be compared with other peptide substrates used in enzymatic assays. Some similar compounds include:

    N-Succinyl-Phe-Gly-Leu-beta-naphthylamide: Another substrate for proteolytic enzymes with a different peptide sequence.

    Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide: Similar substrate with a different peptide sequence and functional group.

    Gly-Pro 4-methoxy-beta-naphthylamide: A simpler substrate with fewer amino acids.

The uniqueness of this compound lies in its specific peptide sequence, which provides distinct interactions with proteolytic enzymes, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGQTSCJNUWNOJ-FYYOVZQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745618
Record name L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-06-1
Record name L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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